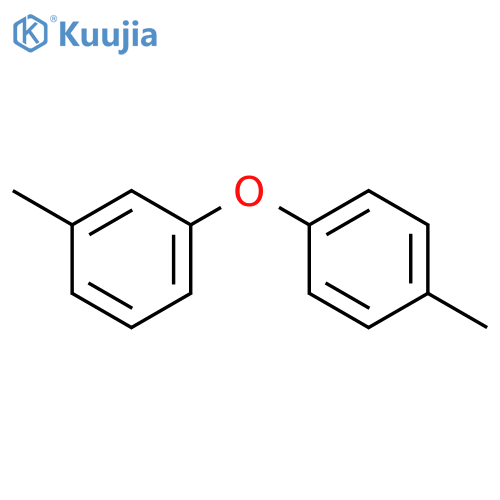

Cas no 51801-69-5 (4-(m-Tolyloxy)-toluene)

4-(m-Tolyloxy)-toluene 化学的及び物理的性質

名前と識別子

-

- 4-(m-Tolyloxy)-toluene

- 3,4-Dimethyldiphenyl ether

- 3,4'-Dimethyldiphenyl ether

- 1-methyl-3-(4-methylphenoxy)-benzene

- 1-methyl-3-(4-methylphenoxy)-benzen

- 1-Methyl-3-(4-methylphenoxy)benzene

- 3,4'-Dimethyldinhenylmethane

- 3,4'-dimethyl-diphenylether

- 3-Methylphenyl(4-methylphenyl) ether

- m-tolyl-p-tolyl ether

- m-Tolyl-p-tolyl-aether

- MFCD00151815

- AKOS015964106

- 1-Methyl-3-(4-methylphenoxy)benzene #

- m-Tolyl p-tolyl ether

- 1-Methyl-3-(p-tolyloxy)benzene

- Benzene, 1-methyl-3-(4-methylphenoxy)-

- SCHEMBL822088

- FT-0616827

- 51801-69-5

- 3,4'-oxybis(methylbenzene)

- 3,4'-Methyldiphenyl ether

- DTXSID40199745

- DB-301463

-

- MDL: MFCD00151815

- インチ: InChI=1S/C14H14O/c1-11-6-8-13(9-7-11)15-14-5-3-4-12(2)10-14/h3-10H,1-2H3

- InChIKey: DBKWISXILXVKEW-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=C(C=C1)OC2=CC=CC(=C2)C

- BRN: 1951603

計算された属性

- せいみつぶんしりょう: 198.10400

- どういたいしつりょう: 198.104

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 182

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2A^2

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: えきたい

- 密度みつど: 1,05 g/cm3

- ふってん: 164°C 10mm

- フラッシュポイント: 164°C/10mm

- 屈折率: 1.5665

- PSA: 9.23000

- LogP: 4.09570

- ようかいせい: 水に溶けない

4-(m-Tolyloxy)-toluene セキュリティ情報

- セキュリティの説明: S24/25

- セキュリティ用語:S24/25

4-(m-Tolyloxy)-toluene 税関データ

- 税関コード:2909309090

- 税関データ:

中国税関コード:

2909309090概要:

2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

4-(m-Tolyloxy)-toluene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB133913-10 g |

3,4'-Dimethyldiphenyl ether, 97%; . |

51801-69-5 | 97% | 10 g |

€799.00 | 2023-07-20 | |

| abcr | AB133913-10g |

3,4'-Dimethyldiphenyl ether, 97%; . |

51801-69-5 | 97% | 10g |

€799.00 | 2025-02-18 |

4-(m-Tolyloxy)-toluene 関連文献

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

-

Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380

-

4. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241

-

Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696

4-(m-Tolyloxy)-tolueneに関する追加情報

Introduction to 4-(m-Tolyloxy)-toluene (CAS No. 51801-69-5)

4-(m-Tolyloxy)-toluene, also known by its CAS number 51801-69-5, is a significant organic compound that has garnered attention in the field of chemical and pharmaceutical research. This compound, characterized by its aromatic structure, exhibits unique chemical properties that make it a valuable intermediate in various synthetic applications. Its molecular formula, C₉H₁₀O, reflects its composition of a benzene ring substituted with a tolyloxy group and a methyl group, contributing to its versatility in chemical transformations.

The synthesis and applications of 4-(m-Tolyloxy)-toluene have been extensively studied in recent years, particularly in the context of developing novel materials and pharmaceuticals. The compound’s ability to undergo selective reactions, such as nucleophilic substitution and electrophilic aromatic substitution, makes it a crucial building block in organic synthesis. Researchers have leveraged these properties to explore its potential in creating more complex molecules, including those with therapeutic implications.

In the pharmaceutical industry, 4-(m-Tolyloxy)-toluene has been investigated for its role in synthesizing bioactive compounds. Its aromatic structure allows for the introduction of functional groups that can interact with biological targets, making it a candidate for drug development. For instance, derivatives of this compound have been explored as intermediates in the synthesis of anti-inflammatory and antimicrobial agents. The presence of the tolyloxy group provides a stable scaffold that can be modified to enhance pharmacological activity.

Recent advancements in green chemistry have also highlighted the importance of 4-(m-Tolyloxy)-toluene as a sustainable intermediate. Researchers have developed environmentally friendly synthetic routes to produce this compound with minimal waste and energy consumption. These methods align with the growing demand for eco-conscious approaches in chemical manufacturing, ensuring that the production of 4-(m-Tolyloxy)-toluene is both efficient and environmentally responsible.

The compound’s role in material science is equally noteworthy. 4-(m-Tolyloxy)-toluene has been utilized in the development of advanced polymers and coatings due to its thermal stability and resistance to degradation. Its incorporation into polymer matrices enhances mechanical properties, making it suitable for high-performance applications. Additionally, its aromatic nature contributes to the UV resistance of materials, which is critical for outdoor applications where exposure to sunlight is inevitable.

From an industrial perspective, 4-(m-Tolyloxy)-toluene serves as a key intermediate in the production of dyes and pigments. The compound’s ability to form stable complexes with metal ions allows for the creation of vibrant colors with excellent lightfastness. This property has made it valuable in industries where color stability is paramount, such as textiles and printing.

The safety profile of 4-(m-Tolyloxy)-toluene is another area of focus. While it is not classified as a hazardous substance under standard conditions, proper handling procedures must be followed to ensure workplace safety. Studies have evaluated its toxicity and environmental impact, providing guidelines for safe usage. These findings are crucial for industries that incorporate this compound into their processes, ensuring that both human health and environmental protection are maintained.

Future research directions for 4-(m-Tolyloxy)-toluene are promising, with investigations focusing on expanding its applications in drug discovery and material science. The development of novel synthetic methodologies will further enhance its accessibility and utility. Collaborative efforts between academia and industry are essential to translate these findings into practical applications that benefit society.

In conclusion, 4-(m-Tolyloxy)-toluene (CAS No. 51801-69-5) is a versatile organic compound with significant implications across multiple sectors. Its unique chemical properties make it indispensable in pharmaceuticals, materials science, and industrial applications. As research continues to uncover new possibilities for this compound, its role in advancing technology and medicine will undoubtedly grow.

51801-69-5 (4-(m-Tolyloxy)-toluene) 関連製品

- 35094-91-8(4-(4-Methylphenoxy)phenol)

- 1579-40-4(Di-p-tolyl ether)

- 4179-19-5(3,5-Dimethoxytoluene)

- 3209-13-0(3-Methoxy-5-methylphenol)

- 104-93-8(4-Methylanisole)

- 874-63-5(3,5-Dimethylanisole)

- 1706-12-3(1-Methyl-4-phenoxybenzene)

- 100-84-5(Meta-Methylanisole)

- 3586-14-9(m-Phenoxytoluene)

- 2248317-37-3(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methoxy-4-methylphenoxy)acetate)